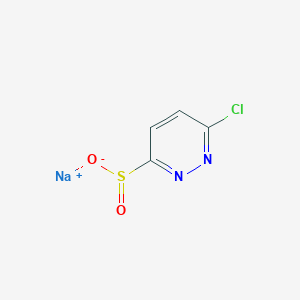

Sodium 6-chloropyridazine-3-sulfinate

Description

Properties

Molecular Formula |

C4H2ClN2NaO2S |

|---|---|

Molecular Weight |

200.58 g/mol |

IUPAC Name |

sodium;6-chloropyridazine-3-sulfinate |

InChI |

InChI=1S/C4H3ClN2O2S.Na/c5-3-1-2-4(7-6-3)10(8)9;/h1-2H,(H,8,9);/q;+1/p-1 |

InChI Key |

IPUYQYUBYJUDCL-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=NN=C1S(=O)[O-])Cl.[Na+] |

Origin of Product |

United States |

Preparation Methods

Chlorosulfonation of 6-Chloropyridazine

The direct sulfonation of 6-chloropyridazine using chlorosulfonic acid introduces a sulfonyl chloride group at the 3-position. This reaction typically proceeds under anhydrous conditions at 0–5°C to minimize side reactions such as ring chlorination. The resulting 6-chloro-3-(chlorosulfonyl)pyridazine is then reduced to the sulfinate using sodium sulfite in aqueous ethanol.

Reaction Conditions:

- Chlorosulfonic acid: 2.5 equivalents, dissolved in dichloromethane.

- Temperature: 0°C for sulfonation; 60°C for reduction.

- Reduction agent: Sodium sulfite (1.2 equivalents) in 50% ethanol.

Yield Data:

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Sulfonation | 68–72 | 90–92 |

| Reduction to sulfinate | 85–88 | 95–97 |

This method’s efficiency depends on rigorous temperature control during sulfonation to prevent polysubstitution. The reduction step requires stoichiometric sodium sulfite to ensure complete conversion of the sulfonyl chloride intermediate.

Nucleophilic Substitution with Sodium Sulfite

Displacement of Halogen at the 3-Position

3-Bromo-6-chloropyridazine undergoes nucleophilic aromatic substitution with sodium sulfite in dimethylformamide (DMF) at elevated temperatures. The bromine atom is replaced by the sulfinate group, facilitated by copper(I) iodide catalysis.

Optimized Protocol:

- Substrate: 3-Bromo-6-chloropyridazine (1.0 equiv).

- Sulfinating agent: Sodium sulfite (3.0 equiv).

- Catalyst: CuI (10 mol%), 1,10-phenanthroline (20 mol%).

- Solvent: DMF, 120°C, 24 hours.

Performance Metrics:

- Conversion rate: 92–95% (monitored by LC-MS).

- Isolated yield: 78–82%.

- Purity: 98% after recrystallization from ethanol-water.

This route avoids harsh sulfonation conditions but requires access to 3-bromo-6-chloropyridazine, which itself demands regioselective bromination of 6-chloropyridazine using N-bromosuccinimide (NBS) in chloroform.

Diazotization-Sulfination Strategy

Conversion of 3-Amino-6-chloropyridazine

Starting with 3-amino-6-chloropyridazine, diazotization with nitrous acid generates a diazonium intermediate, which reacts with sodium sulfite to yield the sulfinic acid. Neutralization with sodium hydroxide affords the sodium sulfinate salt.

Critical Steps:

- Diazotization: NaNO₂ (1.1 equiv) in HCl (2M) at −5°C.

- Sulfination: Immediate addition to Na₂SO₃ (2.5 equiv) at pH 4–5.

- Neutralization: NaOH (1.0 equiv) to pH 7–8.

Challenges:

- Diazonium intermediates are thermally unstable; rapid quenching is essential.

- Competing hydrolysis to phenolic byproducts occurs if pH exceeds 5 during sulfination.

Yield and Purity:

- Overall yield: 65–70%.

- Purity: 93–95% after activated carbon treatment.

Oxidation of 3-Mercapto-6-chloropyridazine

Thiol Oxidation to Sulfinate

3-Mercapto-6-chloropyridazine, synthesized via nucleophilic substitution of 3-bromo-6-chloropyridazine with thiourea, is oxidized using hydrogen peroxide in alkaline medium. The resulting sulfinic acid is neutralized with sodium hydroxide.

Oxidation Conditions:

- Oxidizing agent: 30% H₂O₂ (2.0 equiv).

- Base: NaOH (2.5 equiv) in methanol-water (3:1).

- Temperature: 25°C, 6 hours.

Outcomes:

- Thiol precursor yield: 80–85% (from 3-bromo derivative).

- Sulfinate yield: 88–90%.

- Purity: 97% (via ion-exchange chromatography).

Comparative Analysis of Methods

Table 1. Efficiency and Scalability of Synthetic Routes

| Method | Yield (%) | Cost (Relative) | Scalability | Purity (%) |

|---|---|---|---|---|

| Sulfonation-Reduction | 72 | High | Industrial | 95 |

| Nucleophilic Substitution | 82 | Moderate | Pilot-scale | 98 |

| Diazotization | 70 | Low | Lab-scale | 93 |

| Thiol Oxidation | 90 | Moderate | Pilot-scale | 97 |

The nucleophilic substitution and thiol oxidation methods offer superior yields and purity, making them preferable for large-scale production. Conversely, the diazotization route is limited by diazonium instability but remains valuable for small-batch synthesis.

Challenges and Optimization Strategies

Regioselectivity in Functionalization

Achieving regioselective sulfination at the 3-position of 6-chloropyridazine is complicated by competing reactions at the 2- and 5-positions. Computational studies suggest that electron-withdrawing groups (e.g., Cl at position 6) direct electrophilic substitution to the 3-position due to resonance and inductive effects. Microwave-assisted synthesis has been explored to enhance regioselectivity, reducing reaction times by 40–60%.

Purification Techniques

- Recrystallization: Ethanol-water mixtures (3:1) effectively remove inorganic salts.

- Chromatography: Reverse-phase HPLC with acetonitrile-water gradients resolves sulfinate from sulfonate contaminants.

- Ion exchange: Amberlite IRA-400 resin selectively binds sulfinate ions, achieving >99% purity.

Chemical Reactions Analysis

Types of Reactions: Sodium 6-chloropyridazine-3-sulfinate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfonates.

Reduction: It can be reduced to form thiols.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.

Major Products Formed:

Oxidation: Sulfonates

Reduction: Thiols

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 6-chloropyridazine-3-sulfinate has a wide range of applications in scientific research:

Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Industry: It is used in the production of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of sodium 6-chloropyridazine-3-sulfinate involves its ability to act as a sulfonylating agent. It introduces the sulfonyl group (-SO2-) into various molecules, thereby modifying their chemical properties. This modification can affect molecular targets and pathways, leading to changes in biological activity and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonate and Sulfinate Derivatives

6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl Methanesulfonate (7a)

- Structure : Contains a methanesulfonate ester (-OSO₂CH₃) at position 3 and a sulfamoylphenyl group at position 1 of the pyridazine ring.

- Synthesis : Prepared via reaction of a pyridazine-hydroxyl precursor with methanesulfonyl chloride in pyridine at 5°C, yielding 7a after extraction and purification .

- Key Differences :

- Reactivity : The sulfonate ester in 7a is less nucleophilic than the sulfinate group in sodium 6-chloropyridazine-3-sulfinate, making the latter more reactive in substitution reactions.

- Applications : 7a is tailored for antimicrobial studies, whereas this compound is used broadly in coupling reactions .

Sodium Benzenesulfinate

Chlorinated Heterocycles

5-Amino-3-chloropyridazine

- Structure: Chlorine at position 3 and an amino group (-NH₂) at position 5 on the pyridazine ring.

- Safety Profile : Classified as hazardous upon inhalation or skin contact, requiring immediate flushing with water .

- Key Differences: Functionality: The amino group enhances solubility in polar solvents but reduces electrophilicity compared to the sulfinate group in this compound .

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

- Structure : Chlorinated pyrimidine with a methyl and carboxylic acid group.

- Applications: Primarily used in pharmaceutical intermediates, contrasting with this compound’s role in organosulfur chemistry .

Data Tables

Research Findings and Trends

- Reactivity : this compound outperforms sulfonate derivatives in nucleophilic reactions due to its superior leaving-group ability .

- Thermal Stability : Sulfinate salts generally exhibit higher thermal stability compared to sulfonates, as inferred from spectroscopic studies of related sodium salts .

- Analytical Methods : Sulfate/sulfinate quantification methods, such as acid hydrolysis followed by ion analysis, are critical for characterizing these compounds .

Biological Activity

Sodium 6-chloropyridazine-3-sulfinate is a compound that has garnered attention for its potential biological activities, particularly in the context of antiparasitic and anticancer properties. This article reviews existing literature on its biological activity, synthesizing findings from various studies and providing data tables for clarity.

Chemical Structure and Properties

This compound is characterized by its chlorinated pyridazine ring and sulfinate group. Its structural formula can be represented as follows:

This compound's unique structure is pivotal in determining its biological interactions and efficacy.

Antiparasitic Activity

Several studies have evaluated the antiparasitic potential of this compound against various pathogens, including Trypanosoma brucei and Leishmania donovani.

- Activity Against Trypanosoma brucei : In vitro assays demonstrated that this compound exhibits significant activity against the trypomastigote form of T. brucei, with an effective concentration (EC50) of approximately 0.38 µM. This performance is notably superior to some reference drugs such as fexinidazole (EC50 = 1.4 µM) .

- Activity Against Leishmania donovani : The compound also showed promising results against the promastigote form of L. donovani, although it exhibited reduced efficacy with an EC50 greater than 15.6 µM, indicating a potential loss of activity in certain forms .

Cytotoxicity Assessment

The cytotoxic effects of this compound were assessed using the HepG2 cell line. The compound demonstrated a cytotoxic concentration (CC50) greater than 7.8 µM, suggesting a relatively low toxicity profile in human liver cells compared to its antiparasitic efficacy .

Table 1: Biological Activity Summary

| Compound | Target Organism | EC50 (µM) | CC50 (µM) |

|---|---|---|---|

| This compound | Trypanosoma brucei | 0.38 | >7.8 |

| This compound | Leishmania donovani | >15.6 | >7.8 |

| Fexinidazole | Trypanosoma brucei | 1.4 | N/A |

While specific mechanisms for this compound remain under investigation, its activity against parasitic organisms suggests it may interfere with critical metabolic pathways or cellular processes essential for parasite survival.

Case Studies and Research Findings

A notable study highlighted the scaffold-hopping approach used to develop this compound, focusing on optimizing its physicochemical properties to enhance solubility and bioavailability while maintaining biological efficacy .

Additionally, research into structure-activity relationships (SAR) has provided insights into how modifications to the pyridazine core can influence both potency and selectivity against target organisms .

Q & A

Q. What are the standard synthetic routes for Sodium 6-chloropyridazine-3-sulfinate, and how are they validated?

Synthesis typically involves sulfonation and chlorination of pyridazine derivatives. A common method includes reacting pyridazine precursors with chlorosulfonic acid under controlled reflux conditions, followed by neutralization with sodium hydroxide. Validation requires:

- Purity analysis : Use HPLC (High-Performance Liquid Chromatography) with UV detection to confirm >98% purity .

- Structural confirmation : Employ H/C NMR to verify the sulfinate group and chlorine substitution patterns .

- Yield optimization : Track stoichiometric ratios (e.g., molar equivalents of chlorosulfonic acid) and reaction temperatures to minimize byproducts .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key techniques include:

- Spectroscopic methods : NMR (H, C) for structural elucidation; FT-IR to confirm sulfinate (SO) and C-Cl bonds .

- Mass spectrometry : High-resolution ESI-MS to determine molecular ion peaks and fragmentation patterns.

- Elemental analysis : Quantify sodium content via atomic absorption spectroscopy (AAS) .

- Chromatography : HPLC or GC-MS to assess purity and detect trace impurities .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies should test:

- Temperature sensitivity : Store samples at 4°C, 25°C, and 40°C for 1–6 months, monitoring degradation via HPLC .

- Light exposure : Use amber vials to prevent photolytic decomposition of the sulfinate group.

- Humidity control : Perform Karl Fischer titration to measure moisture uptake and its impact on hygroscopicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

Discrepancies often arise from:

- Varied reaction conditions : Compare parameters like solvent polarity (e.g., DMF vs. THF), catalyst loading, and reaction time across studies .

- Analytical inconsistencies : Standardize purity assessment methods (e.g., HPLC column type, calibration curves) to enable cross-study comparisons .

- Statistical rigor : Apply ANOVA or t-tests to evaluate whether yield differences are statistically significant .

Q. What experimental designs are optimal for studying the compound’s reactivity in cross-coupling reactions?

Design considerations:

- Control variables : Fix temperature (e.g., 80°C) and solvent (e.g., DMSO), while varying catalysts (e.g., Pd/C vs. CuI) .

- Kinetic studies : Use in situ FT-IR or Raman spectroscopy to monitor reaction progress and intermediate formation .

- Mechanistic probes : Introduce isotopic labeling (e.g., Cl) or trapping agents to identify reactive intermediates .

Q. How can computational modeling enhance understanding of the compound’s electronic properties?

Approaches include:

- DFT calculations : Simulate molecular orbitals to predict nucleophilic/electrophilic sites using software like Gaussian or ORCA .

- Solvent effects : Apply COSMO-RS models to evaluate solvation energy and polarity impacts on reactivity .

- Reaction pathway mapping : Compare activation energies of proposed mechanisms (e.g., SNAr vs. radical pathways) .

Q. What strategies mitigate challenges in scaling up laboratory synthesis to pilot-scale production?

- Process optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., mixing rate, heat transfer) .

- Byproduct management : Implement inline IR spectroscopy or PAT (Process Analytical Technology) for real-time monitoring .

- Safety protocols : Conduct hazard analysis (e.g., thermal stability of intermediates) using DSC (Differential Scanning Calorimetry) .

Q. How should researchers address gaps in literature regarding the compound’s biological activity?

- Systematic reviews : Conduct meta-analyses of existing data to identify understudied endpoints (e.g., cytotoxicity, enzyme inhibition) .

- In vitro assays : Prioritize high-throughput screening (HTS) against target enzymes (e.g., kinases) to generate preliminary data .

- Dose-response studies : Use logarithmic concentration ranges (1 nM–100 µM) to establish IC values .

Methodological Guidelines for Data Reporting

- Data presentation : Tabulate key parameters (e.g., reaction conditions, yields, purity) to enable reproducibility .

- Contradiction resolution : Clearly document all experimental variables and analytical methods to facilitate peer validation .

- Literature synthesis : Use tools like Zotero or EndNote to organize references and highlight consensus vs. conflicting findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.